REACTION_CXSMILES
|
Cl.[N:2]12[CH:8]([C:9]([OH:11])=[O:10])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.C([O-])(O)=O.[Na+].[Na+].[Cl-].[CH2:19](O)[CH3:20]>S(=O)(=O)(O)O>[N:2]12[CH:8]([C:9]([O:11][CH2:19][CH3:20])=[O:10])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3]2 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
Cl.N12CCC(CC1)C2C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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EXTRACTION
|
Details
|
extracted with chloroform (4×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a light brown liquid
|
Type
|
DISTILLATION
|
Details
|
This was purified by Kugelrohr distillation at 120° C.
|
Type
|
CUSTOM
|
Details
|
2.5 mm pressure to afford 1.00 g (90%) as a colorless liquid
|
Name
|
|
Type
|
|
Smiles
|
N12CCC(CC1)C2C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |